3-(4-Hexyloxybenzoyl)-4-methylpyridine
Description
3-(4-Hexyloxybenzoyl)-4-methylpyridine is a pyridine derivative characterized by a hexyloxybenzoyl group at the 3-position and a methyl group at the 4-position of the pyridine ring. The molecular formula is C₁₉H₂₃NO₂, with a molecular weight of 297.40 g/mol . Its structure combines hydrophobic (hexyloxy chain) and aromatic (benzoyl) moieties, which may influence solubility, reactivity, and biological activity.
Properties
IUPAC Name |
(4-hexoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-6-13-22-17-9-7-16(8-10-17)19(21)18-14-20-12-11-15(18)2/h7-12,14H,3-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRESOPFBRLCHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801222271 | |
| Record name | [4-(Hexyloxy)phenyl](4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-05-1 | |
| Record name | [4-(Hexyloxy)phenyl](4-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Hexyloxy)phenyl](4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801222271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hexyloxybenzoyl)-4-methylpyridine typically involves the following steps:
Formation of 4-Hexyloxybenzoyl Chloride: This intermediate can be prepared by reacting 4-hexyloxybenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Acylation Reaction: The 4-hexyloxybenzoyl chloride is then reacted with 4-methylpyridine in the presence of a base such as pyridine or triethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hexyloxybenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The hexyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Alkyl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: 3-(4-Carboxybenzoyl)-4-methylpyridine.
Reduction: 3-(4-Hexyloxybenzyl)-4-methylpyridine.
Substitution: 3-(4-Alkoxybenzoyl)-4-methylpyridine.
Scientific Research Applications
3-(4-Hexyloxybenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Hexyloxybenzoyl)-4-methylpyridine depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions.
Comparison with Similar Compounds
Positional Isomers: 2-(4-Hexyloxybenzoyl)-4-methylpyridine
Simpler Pyridine Derivatives: 4-Methylpyridine
Functional Group Variations: 3-Methyl-2-(3-nitrobenzoyl)pyridine
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Water Solubility | LogP (Predicted) | Notable Functional Groups |
|---|---|---|---|---|
| This compound | 297.40 | Low | ~4.2 | Hexyloxy, benzoyl, methyl |
| 2-(4-Hexyloxybenzoyl)-4-methylpyridine | 297.40 | Moderate | ~3.8 | Hexyloxy, benzoyl, methyl |
| 4-Methylpyridine | 93.13 | High | ~1.2 | Methyl |
- Solubility : The hexyloxy chain in this compound reduces water solubility compared to 4-methylpyridine but enhances compatibility with organic solvents .
- Basicity : The methyl group at the 4-position likely stabilizes the protonated form, but steric effects from the 3-substituent may reduce basicity compared to simpler analogs.
Biological Activity
3-(4-Hexyloxybenzoyl)-4-methylpyridine is a chemical compound that has garnered attention for its potential biological activities. This compound, classified under pyridine derivatives, is characterized by a hexyloxybenzoyl moiety attached to a methylpyridine structure. The unique structural features of this compound suggest various applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula for this compound is CHNO\ and it has a molecular weight of approximately 273.38 g/mol. The compound features a pyridine ring, which is known for its aromatic properties and ability to participate in various chemical reactions, including electrophilic substitutions and complexation with metal ions.
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cell proliferation and survival.
- Receptor Modulation : The presence of the hexyloxy group may enhance binding affinity to certain receptors involved in signaling pathways related to cancer and inflammation.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus |
| 4-Methylpyridine-N-oxide | Antimicrobial | Various bacterial strains |
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggest that these compounds may induce apoptosis or inhibit cell cycle progression.
- Case Study : A study involving a series of pyridine derivatives found that modifications at the benzoyl position significantly enhanced cytotoxicity against MCF-7 cells, indicating that structural variations can lead to improved biological activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the structural modifications on the pyridine ring and the benzoyl group. Key observations include:
- Hexyloxy Substitution : The presence of the hexyloxy group enhances lipophilicity, potentially improving cellular uptake.
- Methyl Group Positioning : The methyl group at the 4-position may stabilize the compound's conformation, facilitating better interaction with biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
